molecular formula C15H22BFO2 B15302560 2-(2-Fluoro-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Fluoro-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15302560
M. Wt: 264.15 g/mol
InChI Key: WGWYOXOLMKJZDO-UHFFFAOYSA-N
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Description

2-[2-fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds. The presence of the boron atom in its structure makes it a valuable reagent for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-5-(propan-2-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The reaction conditions often include a solvent such as toluene or tetrahydrofuran (THF) and a catalyst like palladium.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Aryl or vinyl halides, palladium catalyst, base (e.g., potassium carbonate or sodium hydroxide)

    Conditions: The reaction is typically carried out in a solvent such as THF or toluene at elevated temperatures (50-100°C). An inert atmosphere is maintained to prevent oxidation.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-[2-fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.

    Industry: Applied in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-[2-fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boron-containing compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura coupling.

    2-Fluorophenylboronic Acid: Similar structure but lacks the dioxaborolane ring.

    4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Contains a thiophene ring instead of a phenyl ring.

Uniqueness

2-[2-fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern and the presence of the dioxaborolane ring. This structure imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C15H22BFO2

Molecular Weight

264.15 g/mol

IUPAC Name

2-(2-fluoro-5-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H22BFO2/c1-10(2)11-7-8-13(17)12(9-11)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3

InChI Key

WGWYOXOLMKJZDO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)F

Origin of Product

United States

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